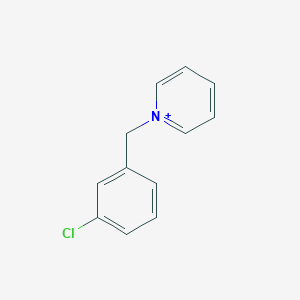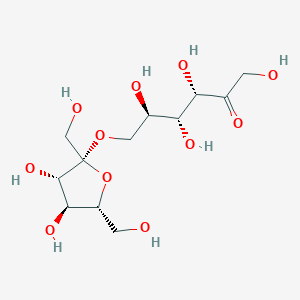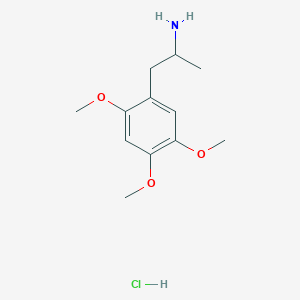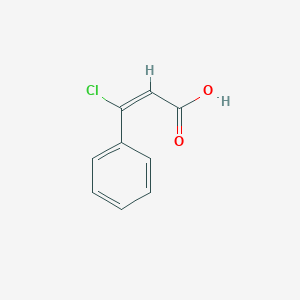
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea, also known as CBPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CBPTU belongs to the class of thiourea compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is its potential use as an anticancer agent. Studies have shown that N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its potential use as an anticancer agent, N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been studied for its antiviral properties. Studies have shown that N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea exhibits potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been shown to inhibit viral replication by targeting the viral reverse transcriptase enzyme.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea is not fully understood. However, studies have suggested that N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea exerts its biological effects by inhibiting the activity of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been shown to induce oxidative stress and disrupt mitochondrial function, which may contribute to its antitumor and antiviral effects.
Biochemical and Physiological Effects
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit viral replication. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea for lab experiments is its high potency and selectivity. N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea has been shown to exhibit potent biological activity at low concentrations, which makes it a valuable tool for studying key cellular processes. However, one of the limitations of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea. One area of research is the development of more efficient synthesis methods for N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea, which could increase its availability for scientific research. Another area of research is the identification of the molecular targets of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea, which could provide insights into its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea in animal models and clinical trials, which could pave the way for its use as a therapeutic agent in humans.
Métodos De Síntesis
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate to form 4-chlorobenzoyl isothiocyanate. The second step involves the reaction of 4-chlorobenzoyl isothiocyanate with 2-aminopyrimidine to form N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea. The overall yield of the synthesis process is approximately 50%.
Propiedades
Nombre del producto |
N-(4-chlorobenzoyl)-N'-(2-pyrimidinyl)thiourea |
|---|---|
Fórmula molecular |
C12H9ClN4OS |
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
4-chloro-N-(pyrimidin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H9ClN4OS/c13-9-4-2-8(3-5-9)10(18)16-12(19)17-11-14-6-1-7-15-11/h1-7H,(H2,14,15,16,17,18,19) |
Clave InChI |
JCLIKMWADKTQCV-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CN=C(N=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)


![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)





![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)


